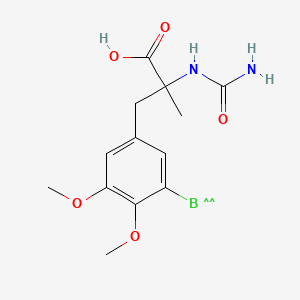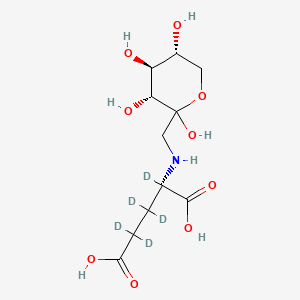
Fructose-glutamic Acid-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructose-glutamic Acid-D5 is a stable isotope-labeled compound, specifically a deuterated analogue of fructose-glutamic acid. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fructose-glutamic Acid-D5 typically involves the chemical modification of fructose and glutamic acid
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are carried out in controlled environments to ensure the purity and stability of the compound. The production methods are designed to be scalable, allowing for the manufacture of large quantities of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Fructose-glutamic Acid-D5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and deuterium-labeled compounds. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound's stability.
Major Products Formed: The major products formed from these reactions include various deuterated derivatives of fructose-glutamic acid, which are used in different scientific and industrial applications.
Scientific Research Applications
Fructose-glutamic Acid-D5 is widely used in scientific research due to its unique properties. It is employed in studies related to carbohydrate metabolism, enzymatic reactions, and the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that occurs during the cooking of food. Additionally, it is used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism by which Fructose-glutamic Acid-D5 exerts its effects involves its interaction with specific molecular targets and pathways. The compound's deuterated structure allows for the tracing of metabolic pathways and the study of enzyme-substrate interactions. This makes it a valuable tool in understanding biochemical processes and developing new therapeutic strategies.
Comparison with Similar Compounds
Fructose-glutamic Acid-D5 is compared with other similar compounds, such as fructose-glutamic acid and other deuterated analogues. The uniqueness of this compound lies in its stable isotope labeling, which provides enhanced stability and traceability in scientific experiments. This makes it a preferred choice for researchers over other similar compounds.
List of Similar Compounds
Fructose-glutamic acid
Deuterated fructose derivatives
Other stable isotope-labeled compounds
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H19NO9 |
|---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
(4S)-2,2,3,3,4-pentadeuterio-4-[[(3R,4S,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanedioic acid |
InChI |
InChI=1S/C11H19NO9/c13-6-3-21-11(20,9(17)8(6)16)4-12-5(10(18)19)1-2-7(14)15/h5-6,8-9,12-13,16-17,20H,1-4H2,(H,14,15)(H,18,19)/t5-,6+,8-,9+,11?/m0/s1/i1D2,2D2,5D |
InChI Key |
RHYOFQJYHNHREU-DNGDIIFDSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NCC1([C@@H]([C@H]([C@@H](CO1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CCC(=O)O)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[p-[(3,5-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]phenoxy]-(7CI); 2,6-](/img/structure/B15353816.png)

![N-[3-methoxy-4-(4-methoxypyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B15353836.png)
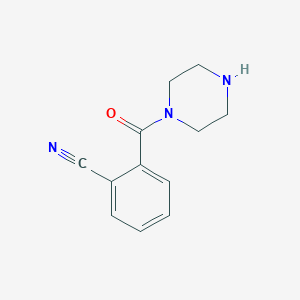
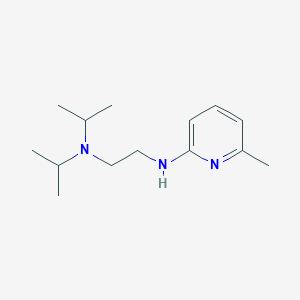

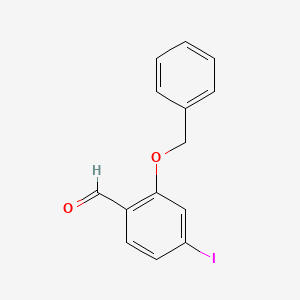
![cyclohexanamine;[(3R,6S)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B15353865.png)
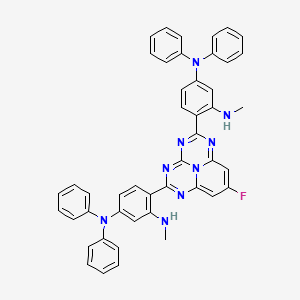
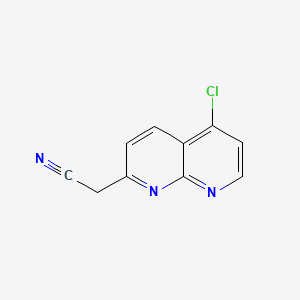
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B15353882.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(3-carboxypropanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(3-carboxypropanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B15353885.png)
![1-Methyl-1-[(1-prop-2-ynylindol-2-yl)methyl]hydrazine;hydrochloride](/img/structure/B15353892.png)
